2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Chlorobenzylidene Group: The thiazolidinone intermediate is then reacted with 3-chlorobenzaldehyde in the presence of a base to introduce the chlorobenzylidene group.
Attachment of the Imidazole Moiety: Finally, the compound is reacted with 3-(1H-imidazol-1-yl)propylamine to attach the imidazole moiety, completing the synthesis.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazolidinone and imidazole moieties.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its thiazolidinone and imidazole moieties. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide include:
2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: This compound has a similar thiazolidinone ring and chlorobenzylidene group but differs in the side chain attached to the nitrogen atom.
2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: This compound features a hydroxybenzylidene group instead of a chlorobenzylidene group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its combination of a thiazolidinone ring, a chlorobenzylidene group, and an imidazole moiety, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H17ClN4O2S2 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C18H17ClN4O2S2/c19-14-4-1-3-13(9-14)10-15-17(25)23(18(26)27-15)11-16(24)21-5-2-7-22-8-6-20-12-22/h1,3-4,6,8-10,12H,2,5,7,11H2,(H,21,24)/b15-10- |
InChI Key |
NSELVIDLCABJIB-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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